molecular formula C22H18F2N4O4 B2710918 N-(3,4-difluorophenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide CAS No. 941981-88-0

N-(3,4-difluorophenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

Cat. No. B2710918
M. Wt: 440.407
InChI Key: SDZGRFCECNTKCN-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as Lewis structure, line-angle structure, or 3D structure.



Synthesis Analysis

This involves the study of how the compound can be synthesized from its constituent elements or from other compounds. It includes the study of the reaction conditions, catalysts, and the yield of the reaction.



Molecular Structure Analysis

This involves the study of the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reactants, products, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, reactivity, and stability.


Scientific Research Applications

Research on Related Compounds

  • Coordination Complexes and Antioxidant Activity : Studies on pyrazole-acetamide derivatives have led to the synthesis of novel coordination complexes with metals like Co(II) and Cu(II). These complexes have been characterized and analyzed for their antioxidant activity, demonstrating significant potential due to their supramolecular architectures and hydrogen bonding interactions (K. Chkirate et al., 2019).

  • Antimicrobial Agents : Research into acetamide derivatives, particularly those incorporating the antipyrine moiety, has shown high biological activity against various microorganisms. This highlights the potential of such compounds in developing new antimicrobial agents (H. M. Aly et al., 2011).

  • Radioligands for Imaging : Pyrazolo[1,5-a]pyrimidineacetamides have been developed as selective ligands for imaging purposes, such as the translocator protein (18 kDa) with PET, showcasing their utility in medical diagnostics and research (F. Dollé et al., 2008).

  • Antipsychotic Agents : Studies on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols have found potential antipsychotic activity without interacting with dopamine receptors, indicating novel pathways for therapeutic application (L D Wise et al., 1987).

  • Nonlinear Optical Properties : Investigations into crystalline structures of acetamides, including polarization effects of their environment, have identified significant nonlinear optical properties, suggesting applications in photonics and optical devices (A. N. Castro et al., 2017).

Safety And Hazards

This involves studying the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

This involves predicting or suggesting future areas of study or applications of the compound based on its properties and current research findings.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it’s always a good idea to look up the compound in scientific literature or databases. If you have access to them, databases like PubChem, ChemSpider, and others can be very useful. They contain a wealth of information on a wide variety of compounds, including their properties, uses, safety information, and much more. If you’re doing this type of research regularly, you might also consider using a chemical information management system or similar software to help organize and analyze the information you find.


properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F2N4O4/c1-31-19-6-3-13(9-20(19)32-2)17-11-18-22(30)27(7-8-28(18)26-17)12-21(29)25-14-4-5-15(23)16(24)10-14/h3-11H,12H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZGRFCECNTKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=C(C=C4)F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-difluorophenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

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